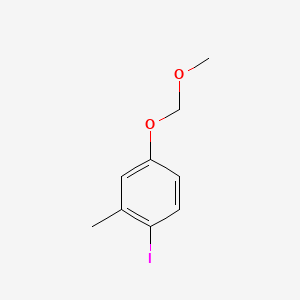
1-Iodo-4-(methoxymethoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-(methoxymethoxy)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Iodo-4-(methoxymethoxy)-2-methylbenzene typically involves the iodination of 4-(methoxymethoxy)-2-methylbenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Iodo-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(methoxymethoxy)-2-methylphenol.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(methoxymethoxy)-2-methylbenzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-4-(methoxymethoxy)-2-methylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Iodo-4-(methoxymethoxy)-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions . In biological systems, the compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
1-Iodo-4-(methoxymethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
4-Iodoanisole: Similar to 1-Iodo-4-methoxybenzene but with an anisole group instead of a methoxymethoxy group.
1-Iodo-2-methylbenzene: This compound lacks the methoxymethoxy group and has different chemical properties and uses.
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1-iodo-4-(methoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Clave InChI |
WIFVNSNPRQHHSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCOC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
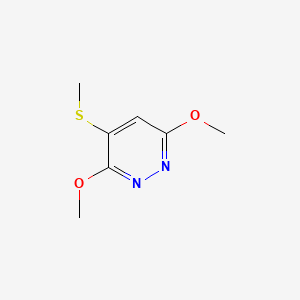

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)
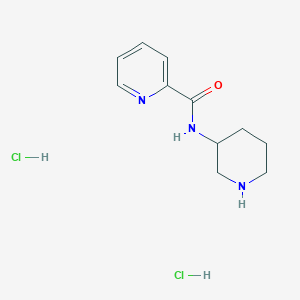
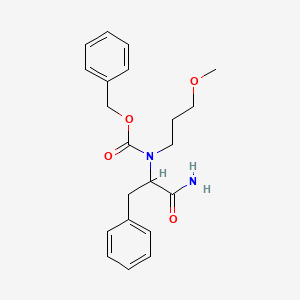
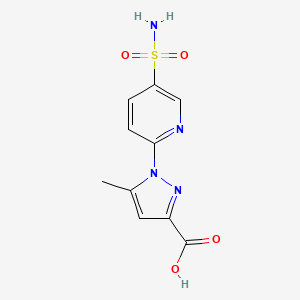
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)

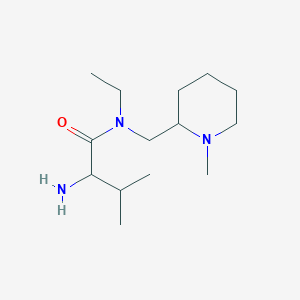
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)

